N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-16(2)12-13-25-20-11-6-17(14-21(20)30-15-23(3,4)22(25)26)24-31(27,28)19-9-7-18(29-5)8-10-19/h6-11,14,16,24H,12-13,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEBGEJVNFUHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a synthetic compound with potential pharmacological applications. Its unique structure suggests various biological activities that merit thorough investigation. This article reviews the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 401.52 g/mol. The structure features a benzenesulfonamide moiety attached to a tetrahydrobenzo[b][1,4]oxazepine core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.52 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound involves multi-step organic reactions. The initial steps typically include the formation of the oxazepine ring followed by the introduction of the sulfonamide group through nucleophilic substitution reactions.
Antitumor Activity
Preliminary studies suggest that related compounds may possess antitumor properties. For example, compounds with oxazepine structures have been explored for their ability to inhibit cancer cell proliferation. Further research is needed to assess the specific effects of this compound on tumor cells.
The biological activity of this compound is hypothesized to involve inhibition of key enzymes or pathways in microbial and cancer cell metabolism. Compounds targeting folate synthesis pathways have been particularly noted for their potential in treating infections and cancers.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various sulfonamide derivatives found that some exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The IC50 values ranged from 5 to 20 µg/mL depending on the specific derivative tested.
- Antitumor Potential : Another research project focused on oxazepine derivatives showed promising results in inhibiting cell growth in colorectal cancer lines. The compounds were tested in vitro with IC50 values indicating effective concentrations for therapeutic use.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzoxazepine core via cyclocondensation of substituted 2-aminophenol derivatives with ketones or aldehydes under acidic conditions. For example, nitroarene reductive cyclization using palladium catalysts (e.g., Pd/C) and hydrogen gas has been employed for analogous benzazepine systems .
- Step 2 : Sulfonylation of the amine group using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pd/C, H₂, MeOH, HCl | 67% | |
| Sulfonylation | 4-MeO-C₆H₄-SO₂Cl, NEt₃, DCM | ~70% |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and substituent integration (e.g., isopentyl CH₃ groups at δ 0.8–1.2 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- IR Spectroscopy : Key peaks include sulfonamide S=O stretches (~1350 cm⁻¹), carbonyl (C=O) at ~1680 cm⁻¹, and NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₉N₂O₅S: ~469.17) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the sulfonylation step?
- Catalyst Screening : Test alternative bases (e.g., DMAP) or solvents (THF, acetonitrile) to enhance sulfonyl group transfer efficiency .
- Temperature Control : Perform reactions at 0°C to minimize side reactions (e.g., sulfonamide hydrolysis).
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion .
Q. What computational methods are used to study the electronic properties of the benzoxazepine-sulfonamide scaffold?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the isopentyl group and its impact on binding affinity in biological targets .
- Docking Studies : Use crystallographic data (e.g., SHELX-refined structures) to model interactions with enzymes like carbonic anhydrase, a common sulfonamide target .
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?
- Refinement Software : Use SHELXL for high-resolution refinement, applying restraints for disordered isopentyl groups .
- Cross-Validation : Compare X-ray data with neutron diffraction or cryo-EM results to resolve ambiguities in electron density maps .
- Thermal Ellipsoid Analysis : Assess anisotropic displacement parameters to identify dynamic disorder in the dimethyl groups .
Q. What strategies mitigate challenges in purifying this compound due to its hydrophobic isopentyl group?
- Solvent Systems : Use mixed polar/non-polar solvents (e.g., ethyl acetate/hexane with 5% methanol) to improve solubility .
- Counterion Exchange : Convert the free base to a hydrochloride salt for enhanced crystallinity .
- HPLC Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients for analytical-scale separation .
Methodological Considerations
Q. How does the isopentyl substituent influence the compound’s conformational stability?
- X-ray Crystallography : Compare crystal structures of analogs with shorter/longer alkyl chains to assess steric effects on ring puckering .
- Variable-Temperature NMR : Monitor coalescence of diastereotopic protons to determine rotational barriers around the N-isopentyl bond .
Q. What are the best practices for analyzing sulfonamide group reactivity in aqueous media?
- pH-Dependent Stability Studies : Use UV-Vis spectroscopy to track hydrolysis rates at pH 2–10 .
- Competitive Binding Assays : Measure sulfonamide displacement by thiols or amines to quantify electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
